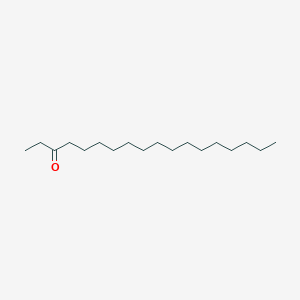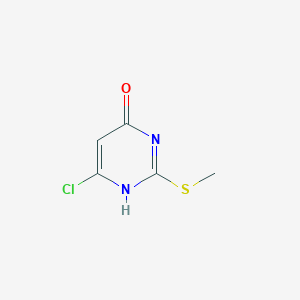
1-Butyl-4-chlorobenzene
Overview
Description
1-Butyl-4-chlorobenzene (1-BCB) is an aromatic hydrocarbon compound that is widely used in the laboratory for a variety of applications. It is a colorless liquid with a sweet odor and it is insoluble in water, but soluble in most organic solvents. 1-BCB is a common reagent in organic synthesis and is used in the production of pharmaceuticals, agricultural chemicals, and other organic compounds.
Scientific Research Applications
Electrochemical Aromatic Chlorination
1-Butyl-4-chlorobenzene can be involved in electrochemical aromatic chlorination processes. A study comparing electrophilic and anodic chlorination of related compounds, like 1,4-dimethoxy-2- tert -butylbenzene, shows different mechanistic pathways for each method. This research highlights the distinct products and reactions that occur in the electrochemical route compared to traditional chlorination, indicating potential applications in selective chlorination reactions (Appelbaum et al., 2001).
Kinetic Studies in Microemulsions
Research on butylaminolysis reactions of similar compounds in microemulsions, like chlorobenzene, offers insights into the different kinetic behaviors at the interface and the continuous medium of such systems. This study provides a deeper understanding of the reaction mechanisms and the factors influencing them, which could be relevant for optimizing processes involving this compound (García‐Río et al., 2006).
Activation of Haloarenes
This compound may participate in selective ortho C-H activation of haloarenes, as demonstrated by research on similar compounds. This type of activation is directed by halogen coordination and is both thermodynamically and kinetically favorable, providing a pathway for selective synthesis and modifications of chlorobenzene derivatives (Ben-Ari et al., 2003).
Enhanced Reactivity in Ionic Liquids
Studies have shown enhanced reactivity for compounds like this compound in the presence of ionic liquids. For instance, the electrolytic reductive dechlorination of DDT in an ionic liquid showed enhanced reactivity and recyclability of catalysts, suggesting similar potential applications for this compound in "green" technologies (Jabbar et al., 2007).
Solvent Effects in Polymerization
The effect of solvents like chlorobenzene on the stereospecific polymerization of 1,3-butadiene has been studied, showing how the solvent's nucleophilicity can significantly affect catalyst activity and polymer microstructure. This implies potential roles for this compound in modifying polymerization reactions and outcomes (Pragliola et al., 2019).
Safety and Hazards
Future Directions
While specific future directions for 1-Butyl-4-chlorobenzene are not mentioned in the search results, a paper discusses the challenges of chlorobenzenes pollution in soil and groundwater . This suggests that research into the environmental impact and remediation of chlorobenzenes, including this compound, is an important future direction.
Properties
IUPAC Name |
1-butyl-4-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNUPXIXICTRJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048192 | |
| Record name | 4-Butylchlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15499-27-1 | |
| Record name | 1-Butyl-4-chlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15499-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butylchlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-butyl-4-chloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B102143.png)









![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine](/img/structure/B102168.png)
![2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B102169.png)


